TCS 21311 is classified as a kinase inhibitor, specifically within the category of small molecule inhibitors. It is synthesized for use in various scientific applications, particularly in studies involving immune modulation and inflammatory responses. The compound has been evaluated for its potential therapeutic applications in autoimmune diseases and certain cancers due to its selective inhibition of JAK3 .
The synthesis of TCS 21311 involves several steps that begin with the formation of a core pyrrole-2,5-dione structure. The process typically includes:
The synthesis requires careful control of reaction conditions to optimize yield and purity.
The molecular structure of TCS 21311 can be described using various chemical notations:
InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36)/i9D2,10D2,11D2,12D2
CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O
These notations provide insight into the compound's atomic composition and connectivity .
TCS 21311 can participate in various chemical reactions:
The outcomes of these reactions depend significantly on the reagents and conditions employed.
TCS 21311 primarily acts as an inhibitor of JAK3 by binding to its kinase domain. This binding prevents the phosphorylation of substrates critical for initiating downstream signaling pathways involved in immune responses. The inhibition of JAK3 significantly impacts the JAK-STAT signaling pathway, which is essential for regulating immune responses and hematopoiesis .
The inhibition leads to modulation in various cellular processes such as T-cell activation, cell proliferation, and differentiation. This mechanism is particularly relevant for therapeutic strategies targeting inflammatory diseases and autoimmune disorders .
TCS 21311 is characterized by:
Key chemical properties include:
These properties are crucial for understanding its behavior in biological systems and during synthesis.
TCS 21311 has a wide range of scientific uses:
TCS 21311 (chemical name: 3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione), also known as NIBR3049, is a potent, small-molecule kinase inhibitor with a molecular weight of 526.51 g/mol (C₂₇H₂₅F₃N₄O₄) [1] [4] [7]. Characterized by ≥98% purity, this compound exhibits a unique multitargeted inhibition profile, primarily targeting Janus kinase 3 (JAK3), glycogen synthase kinase-3β (GSK-3β), and protein kinase C (PKC) isoforms [1] [7]. Its discovery emerged from efforts to develop selective inhibitors for immune-related pathways, leveraging structure-activity relationship studies to optimize kinase selectivity [7]. As a research tool, TCS 21311 enables mechanistic studies of kinase crosstalk in oncology, immunology, and cellular homeostasis, distinguishing itself from clinically approved JAK inhibitors through its additional activity against key regulatory kinases like GSK-3β [3] [9].
The JAK/STAT pathway constitutes a critical signaling axis for cytokine receptors, governing immune cell differentiation, proliferation, and inflammatory responses. Among the four JAK family members (JAK1, JAK2, JAK3, TYK2), JAK3 exhibits the most restricted expression pattern—primarily within hematopoietic cells—and partners with the common gamma chain (γc) of receptors for interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) [2] [5] [10]. Unlike other JAKs, JAK3 activation is largely confined to lymphoid and myeloid lineages, making it a compelling target for immune modulation without broad hematologic consequences [10].
Table 1: JAK3-Dependent Cytokines and Their Immunological Functions
Cytokine | Primary Receptor | Biological Functions |
---|---|---|
IL-2 | IL-2Rβ/γc | T-cell proliferation, regulatory T-cell function |
IL-4 | IL-4Rα/γc | Th2 differentiation, B-cell class switching to IgE |
IL-7 | IL-7Rα/γc | Lymphocyte development and homeostasis |
IL-15 | IL-15Rα/β/γc | NK cell activation, memory CD8⁺ T-cell survival |
IL-21 | IL-21R/γc | Plasma cell differentiation, cytotoxic T-cell activity |
Genetic evidence underscores JAK3’s non-redundant role: Loss-of-function mutations cause severe combined immunodeficiency (SCID) due to abrogated lymphocyte development [5] [10]. Conversely, dysregulated JAK3 signaling contributes to autoimmune pathologies like rheumatoid arthritis and systemic lupus erythematosus (SLE) by sustaining autoreactive T-cell survival and inflammatory cytokine production [5] [8]. TCS 21311 potently inhibits JAK3 (IC₅₀ = 8 nM) with >100-fold selectivity over JAK1 (IC₅₀ = 1,017 nM), JAK2 (IC₅₀ = 2,550 nM), and TYK2 (IC₅₀ = 8,055 nM) [1] [7]. This selectivity profile enables precise interrogation of γc-cytokine signaling without broad JAK1/2 blockade, which risks anemia or thrombocytopenia [10]. In cellular models, TCS 21311 suppresses IL-2-induced STAT5 phosphorylation (IC₅₀ = 1,294 nM in CTLL cells) and TCR-stimulated IL-2 production (IC₅₀ = 689 nM in Jurkat cells), validating its utility for dissecting JAK3-dependent immune responses [7].
Beyond JAK3, TCS 21311 concurrently inhibits serine/threonine kinases GSK-3β and PKC, expanding its mechanistic applications.
GSK-3β is a constitutively active kinase regulated by inhibitory phosphorylation at Ser⁹. It governs diverse processes:
TCS 21311 inhibits GSK-3β with exceptional potency (IC₅₀ = 3 nM) [1] [7]. This activity provides a tool to probe GSK-3β’s tumor-suppressive vs. oncogenic roles: In CLL, GSK-3β inhibition by TCS 21311 stabilizes NICD and enhances leukemic cell viability, revealing a targetable vulnerability [9].
PKC isoforms are lipid-dependent kinases regulating cell growth, differentiation, and motility. TCS 21311 selectively inhibits PKCα (IC₅₀ = 13 nM) and PKCθ (IC₅₀ = 68 nM) [1] [7]. These isoforms exhibit distinct functions:
PKCα-mediated phosphorylation of GSK-3β illustrates kinase network crosstalk—a mechanism disrupted by TCS 21311 to modulate outputs like platelet function or Wnt signaling [3] [6].
Table 2: Kinase Inhibition Profile of TCS 21311
Kinase Target | IC₅₀ (nM) | Selectivity vs. JAK3 | Primary Cellular Functions |
---|---|---|---|
JAK3 | 8 | Reference | γc-cytokine signaling, lymphocyte activation |
GSK-3β | 3 | 2.7-fold more potent | β-catenin degradation, NOTCH regulation, metabolism |
PKCα | 13 | 1.6-fold less potent | Platelet activation, cell polarity |
PKCθ | 68 | 8.5-fold less potent | TCR signaling, IL-2 production |
JAK1 | 1,017 | 127-fold less potent | Interferon signaling, IL-6 family cytokines |
JAK2 | 2,550 | 319-fold less potent | Erythropoietin, thrombopoietin signaling |
TCS 21311’s design exploits structural differences in kinase ATP-binding pockets to achieve selectivity. Its pyrrole-2,5-dione core facilitates hydrogen bonding with JAK3’s hinge region, while the trifluoromethylphenyl group confers specificity over JAK1/2 [1] [7]. This precision addresses limitations of pan-JAK inhibitors (e.g., tofacitinib), which may cause anemia or neutropenia via JAK2 blockade [5] [10].
Simultaneously, dual inhibition of JAK3 and GSK-3β/PKC creates synergistic effects in disease contexts:
Table 3: Research Applications of TCS 21311 in Disease Models
Disease Context | Key Targets Inhibited | Observed Effects | Mechanistic Insight |
---|---|---|---|
Lymphoid malignancies | JAK3, GSK-3β | Increased NOTCH1-ICD stability; enhanced leukemic cell survival | Validates GSK-3β as a negative regulator of NOTCH in CLL [9] |
T-cell activation | JAK3, PKCθ | Reduced IL-2 production and STAT5 phosphorylation | Confirms PKCθ/JAK3 crosstalk in TCR signaling [7] |
Platelet aggregation | PKCα, GSK-3β | Impaired thrombin-induced fibrinogen binding | Demonstrates PKCα-mediated GSK-3β inactivation in thrombosis [6] |
Wnt-driven cancers | GSK-3β | β-catenin stabilization; enhanced transcriptional activity | Uncovers PKCζ/GSK-3β interactions in colon cancer [3] |
This multitargeted approach positions TCS 21311 as a unique tool for deconvoluting kinase networks where JAK3, GSK-3β, and PKC isoforms intersect—such as in IL-4-induced PI3K/AKT/GSK-3β crosstalk or TCR/PKCθ/JAK3 amplification loops [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7